molecular formula C11H9NO4 B6284348 (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid CAS No. 956076-67-8

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Cat. No. B6284348
CAS RN: 956076-67-8
M. Wt: 219.2
InChI Key:
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Description

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid, commonly referred to as BOP, is a naturally occurring compound found in a variety of plants. It is a derivative of the benzoxazinone family of compounds and is known for its wide range of biological activities, including antifungal, antibacterial, and antiviral properties. BOP has also been studied for its potential anti-inflammatory and anti-cancer activities. In addition, BOP has been explored for its potential applications in the synthesis of various drugs.

Scientific Research Applications

BOP has been studied extensively for its potential applications in the fields of medicine and biotechnology. In particular, BOP has been investigated for its potential anti-inflammatory, anti-cancer, and antiviral activities. BOP has also been studied for its ability to inhibit the growth of various fungal and bacterial species, as well as its potential to modulate the expression of various genes. Additionally, BOP has been explored for its potential to act as an antioxidant and to reduce the production of reactive oxygen species.

Mechanism of Action

The exact mechanism of action of BOP is not yet fully understood. However, it is believed that BOP may act by binding to and inhibiting the activity of various enzymes, such as cyclooxygenase and lipoxygenase. Additionally, BOP has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1 beta. Furthermore, BOP has been reported to induce the expression of various genes involved in the regulation of cell cycle progression, apoptosis, and other cellular processes.
Biochemical and Physiological Effects
BOP has been shown to have a wide range of biochemical and physiological effects. In particular, BOP has been shown to inhibit the growth of various bacterial and fungal species. Additionally, BOP has been reported to have anti-inflammatory, anti-cancer, and antiviral activities. BOP has also been shown to modulate the expression of various genes involved in the regulation of cell cycle progression, apoptosis, and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BOP in lab experiments is its low cost and easy availability. Additionally, BOP is relatively easy to synthesize and can be separated into its two isomers, BOP and BOP-I, by column chromatography. However, one of the main limitations of using BOP in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, BOP has a tendency to degrade in the presence of light and heat, which can further complicate its use in lab experiments.

Future Directions

Given its wide range of biological activities, BOP has the potential to be used for a variety of applications in the fields of medicine and biotechnology. In particular, BOP could be explored for its potential to act as an antiviral agent and to inhibit the growth of various bacterial and fungal species. Additionally, BOP could be studied for its potential to act as an antioxidant and to modulate the expression of various genes. Furthermore, BOP could be explored for its potential to reduce the production of reactive oxygen species and to induce the expression of genes involved in the regulation of cell cycle progression, apoptosis, and other cellular processes. Finally, BOP could be studied for its potential to be used as a starting material in the synthesis of various drugs.

Synthesis Methods

BOP can be synthesized by the reaction of 3-hydroxy-2-naphthoic acid and 2-chloro-3-methyl-3-buten-2-one in the presence of a base (e.g. sodium hydroxide). This reaction produces a mixture of BOP and its isomer, 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid (BOP-I). The two compounds can then be separated by column chromatography. Additionally, BOP can be synthesized from the reaction of 2-chloro-3-methyl-3-buten-2-one and 2-hydroxy-3-naphthoic acid in the presence of a base. This reaction produces a mixture of BOP and its isomer, 3-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid (BOP-II). Again, the two compounds can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with acetylacetone followed by cyclization and oxidation to form the benzoxazinone ring. The resulting compound is then reacted with acryloyl chloride to introduce the propenoic acid group.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "acetylacetone", "acryloyl chloride", "sodium acetate", "acetic anhydride", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethoxybenzoic acid with acetylacetone in the presence of sodium acetate and acetic anhydride to form 2-(2-acetyl-1,3-dioxolan-4-yl)-4,5-dimethoxybenzoic acid.", "Step 2: Cyclization of the intermediate with sulfuric acid to form (2E)-3-(2-acetyl-1,3-dioxolan-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-ol.", "Step 3: Oxidation of the benzoxazinone with hydrogen peroxide to form (2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid.", "Step 4: Reaction of the benzoxazinone with acryloyl chloride in the presence of a base to introduce the propenoic acid group and form the final product." ] }

CAS RN

956076-67-8

Product Name

(2E)-3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Molecular Formula

C11H9NO4

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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